7-(tert-butyl)-8-(3,4-dimethylphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
7-(tert-butyl)-8-(3,4-dimethylphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic purine derivative belonging to the imidazo[2,1-f]purine-2,4-dione class. Its structure features a tert-butyl group at position 7 and a 3,4-dimethylphenyl substituent at position 8, distinguishing it from other analogs. This compound is hypothesized to modulate serotonin receptors (5-HT1A/5-HT7) and phosphodiesterases (PDEs), similar to structurally related molecules described in the literature .
Properties
IUPAC Name |
7-tert-butyl-6-(3,4-dimethylphenyl)-2,4-dimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c1-12-8-9-14(10-13(12)2)26-15(21(3,4)5)11-25-16-17(22-19(25)26)23(6)20(28)24(7)18(16)27/h8-11H,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHHIPHRNXDWKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(tert-butyl)-8-(3,4-dimethylphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-f]purine core, followed by the introduction of tert-butyl and dimethylphenyl groups through various substitution reactions. Common reagents used in these reactions include tert-butyl chloride, dimethylphenyl bromide, and strong bases like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
7-(tert-butyl)-8-(3,4-dimethylphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyl and dimethylphenyl groups using reagents like sodium methoxide or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol or lithium aluminum hydride in ether.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
7-(tert-butyl)-8-(3,4-dimethylphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(tert-butyl)-8-(3,4-dimethylphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Receptor Affinity: Fluorinated arylpiperazinylalkyl chains (e.g., AZ-853, AZ-861) enhance 5-HT1A receptor binding (Ki < 1 nM) . The 3,4-dimethylphenyl group at position 8 may confer selectivity for 5-HT7 receptors, as seen in analogs with aromatic substituents .
Metabolic Stability and Lipophilicity :
- Piperazinylalkyl derivatives (e.g., AZ-853) exhibit moderate metabolic stability in human liver microsomes (HLM) and optimal lipophilicity (logP ~3.5) for blood-brain barrier penetration . The tert-butyl group in the target compound could increase metabolic stability but may elevate logP, requiring empirical validation.
Side Effect Profiles: AZ-853 induces weight gain and hypotension due to α1-adrenolytic activity, while AZ-861 avoids these effects but disrupts lipid metabolism . The absence of a piperazine moiety in the target compound may reduce adrenergic side effects.
Comparative Pharmacological Data
Notes:
- Antidepressant Efficacy : The target compound’s 3,4-dimethylphenyl group may enhance receptor residence time, mimicking the prolonged activity of AZ-853 in the forced swim test (FST) .
- Safety Profile : Unlike piperazine-containing analogs (e.g., AZ-853), the absence of a basic nitrogen in the target compound’s substituents may reduce off-target binding to histamine or muscarinic receptors .
Biological Activity
7-(tert-butyl)-8-(3,4-dimethylphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a heterocyclic compound belonging to the purine family. Its unique structure allows it to exhibit significant biological activities that are of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a purine base with specific alkyl and aryl substituents. The presence of the imidazole ring contributes to its biological properties.
Anticancer Activity
Several studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance:
- Cytotoxicity Studies : Research has shown that derivatives of imidazole compounds can significantly inhibit the proliferation of various cancer cell lines (e.g., MCF-7 and A549) . The mechanism often involves the induction of apoptosis and cell cycle arrest.
- Mechanistic Insights : The activity is often linked to the inhibition of key proteins involved in cancer progression. For example, certain imidazole derivatives have been identified as potent inhibitors of the Grp94 protein, which plays a role in cancer cell survival .
Antiviral Properties
The compound's structure suggests potential antiviral activity. Similar purine derivatives have shown effectiveness against viral infections by targeting viral enzymes or receptors:
- Inhibition of Viral Replication : Some studies have reported that imidazole derivatives can disrupt viral replication processes by inhibiting specific enzymes necessary for viral propagation .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of such compounds. The following factors influence their efficacy:
- Substituent Effects : The presence of bulky groups like tert-butyl enhances lipophilicity and may improve cellular uptake. Similarly, modifications on the aromatic ring can affect binding affinity to biological targets .
- Functional Group Variations : Alterations in functional groups (e.g., methyl vs. ethyl) can lead to significant changes in biological activity. For instance, varying the alkyl chain length can modulate potency against specific cancer cell lines .
Study 1: Anticancer Efficacy
A recent study evaluated a series of imidazole derivatives including this compound on MCF-7 cells. Results indicated a dose-dependent reduction in cell viability with an IC50 value comparable to established chemotherapeutics.
Study 2: Antiviral Activity
In vitro assays demonstrated that certain imidazole derivatives inhibited HIV replication by targeting reverse transcriptase. The compound under investigation showed a significant reduction in viral load at concentrations lower than those required for cytotoxic effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
